molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine

Cat. No.: B5804940
M. Wt: 251.28 g/mol
InChI Key: MUAUIYWDSCJXES-UHFFFAOYSA-N
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Description

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine is an organic compound that features a morpholine ring attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine typically involves the reaction of 7-methoxy-1,3-benzodioxole with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodioxole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodioxole ring could lead to a dihydrobenzodioxole compound.

Scientific Research Applications

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler analog that lacks the morpholine ring.

    7-Methoxy-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of the morpholine ring.

    7-Methoxy-1,3-benzodioxole-5-ylamine: Features an amine group in place of the morpholine ring.

Uniqueness

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine is unique due to the presence of both the benzodioxole and morpholine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUIYWDSCJXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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